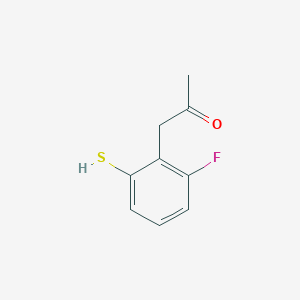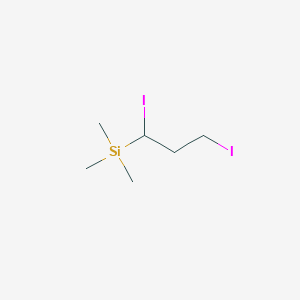
(1,3-Diiodopropyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,3-diiodopropyl)trimethyl-: is an organosilicon compound characterized by the presence of silicon, iodine, and carbon atoms. This compound is part of the broader class of silanes, which are silicon-based compounds with various applications in organic and inorganic chemistry. The unique structure of Silane, (1,3-diiodopropyl)trimethyl- makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,3-diiodopropyl)trimethyl- typically involves the reaction of trimethylsilyl chloride with 1,3-diiodopropane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
(CH3)3SiCl+I-CH2-CH2-CH2-I→(CH3)3Si-CH2-CH2-CH2-I+NaCl
Industrial Production Methods: Industrial production of Silane, (1,3-diiodopropyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (1,3-diiodopropyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation.
Major Products:
Substitution: Formation of silane derivatives with different functional groups.
Reduction: Formation of simpler silane compounds.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Silane, (1,3-diiodopropyl)trimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, (1,3-diiodopropyl)trimethyl- involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The iodine atoms can be easily substituted, allowing for the introduction of different functional groups. These properties enable the compound to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl chloride: Used as a precursor in the synthesis of various silanes.
1,3-diiodopropane: A key starting material for the synthesis of Silane, (1,3-diiodopropyl)trimethyl-.
Trimethylsilyl iodide: Another organosilicon compound with similar reactivity.
Uniqueness: Silane, (1,3-diiodopropyl)trimethyl- is unique due to its dual functionality, combining the reactivity of both iodine and silicon. This dual functionality allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
101023-48-7 |
|---|---|
Molekularformel |
C6H14I2Si |
Molekulargewicht |
368.07 g/mol |
IUPAC-Name |
1,3-diiodopropyl(trimethyl)silane |
InChI |
InChI=1S/C6H14I2Si/c1-9(2,3)6(8)4-5-7/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
BEACNIMVXGYERB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


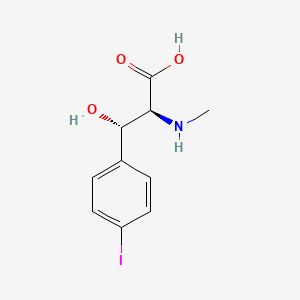
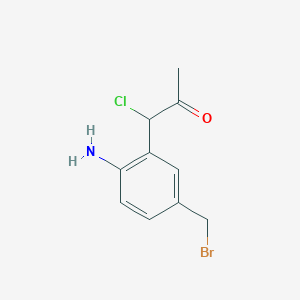
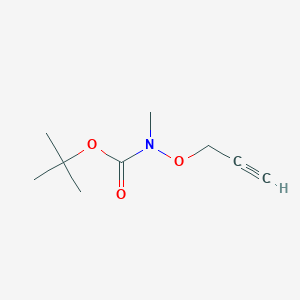

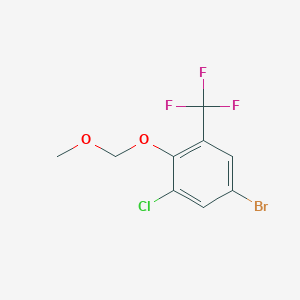
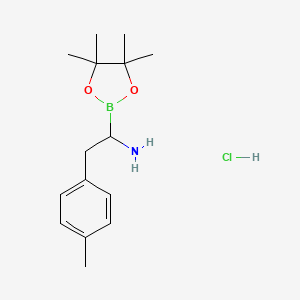
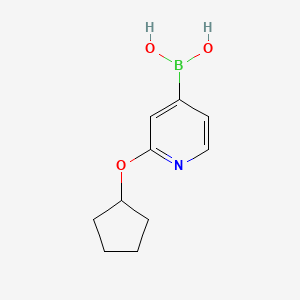

![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
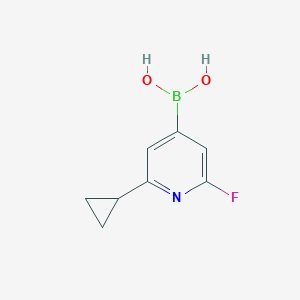
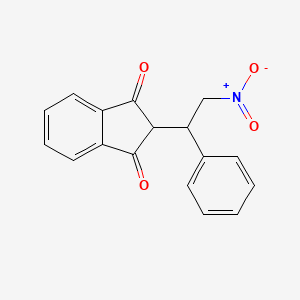
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
